N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride
Description
The compound N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride is a structurally complex molecule featuring a pyrrolidine core, multiple methyl and methoxy substituents, and a thiazole-containing side chain.
Properties
Molecular Formula |
C41H67ClN6O6S |
|---|---|
Molecular Weight |
807.5 g/mol |
IUPAC Name |
N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H |
InChI Key |
SGRTVTGXHFCGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin D hydrochloride involves multiple steps, starting from the natural product dolastatin 10. The key steps include selective methylation, amidation, and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of monomethyl auristatin D hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated synthesis and purification systems ensures consistency and scalability in production .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds and ester-like methoxy groups.
| Reaction Conditions | Outcome | Analytical Confirmation |
|---|---|---|
| Acidic (HCl, 1M, 60°C) | Cleavage of amide bonds, yielding smaller peptide fragments and carboxylic acids. | HPLC, NMR |
| Basic (NaOH, 0.1M, 25°C) | Partial hydrolysis of methoxy groups, generating phenolic intermediates. | Mass spectrometry |
Key intermediates include:
-
3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propanoic acid (from pyrrolidin-1-yl cleavage)
-
N-methyl-3-methylbutanamide (from terminal amide hydrolysis)
Nucleophilic Substitution
The thiazole ring and tertiary amines participate in nucleophilic reactions.
Thiazole Reactivity
The sulfur atom in the thiazole moiety acts as a weak nucleophile, enabling reactions with electrophiles such as alkyl halides:
This reactivity is utilized in derivatization for pharmacological studies .
Amide and Amine Reactivity
-
Amide groups : Resist nucleophilic attack under mild conditions but react with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.
-
Tertiary amines : Participate in alkylation or acylation reactions, forming quaternary ammonium salts .
Oxidation Reactions
Oxidative degradation pathways are critical for understanding the compound’s stability:
| Oxidizing Agent | Site of Action | Product |
|---|---|---|
| H₂O₂ (3%) | Thiazole sulfur | Sulfoxide derivatives |
| KMnO₄ (acidic) | Alkyl side chains | Ketones and carboxylic acids |
| Ozone | Unsaturated bonds (if present) | Cleavage to aldehydes/ketones |
Conjugation and Derivatization
As a derivative of Monomethyl Auristatin D (MMAD) , the compound is engineered for conjugation with antibodies in antibody-drug conjugates (ADCs). Key reactions include:
-
Thiol-maleimide coupling : Reacts with cysteine residues on antibodies via the thiazole moiety .
-
Carboxylic acid activation : Amide bonds are formed using EDC/NHS chemistry for linker attachment .
Stability Under Physiological Conditions
The compound’s stability in biological systems is pH-dependent:
-
pH 7.4 (blood) : Slow hydrolysis of amide bonds (t₁/₂ ≈ 48 hours).
-
pH 5.0 (lysosomal) : Rapid degradation (t₁/₂ ≈ 2 hours) due to acidic hydrolysis.
Analytical Characterization
Critical techniques for monitoring reactions include:
-
HPLC : Purity assessment and degradation product identification.
-
NMR (¹H, ¹³C) : Structural confirmation of intermediates.
-
High-resolution mass spectrometry (HRMS) : Molecular weight validation .
Pharmacological Implications
The compound’s reactivity directly influences its mechanism of action as a microtubule-disrupting agent:
Scientific Research Applications
The compound N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride exhibits a range of potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and insights from recent research findings.
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structural features to exhibit anticancer properties. For instance, derivatives of benzimidazole and other heterocycles have been recognized for their ability to act as DNA intercalators and alkylating agents, which can inhibit cancer cell proliferation . The specific compound may share similar mechanisms due to its complex structure, which includes multiple functional groups that could interact with biological targets involved in cancer progression.
Antimicrobial Properties
Compounds containing thiazole and pyrrolidine rings have been reported to possess significant antimicrobial activity. The thiazole moiety is known for its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways . Research into related compounds has shown effectiveness against various bacterial strains, suggesting that the compound may also exhibit similar properties.
Neuroprotective Effects
The structural components of the compound indicate potential neuroprotective effects. Compounds that include pyrrolidine and other nitrogen-containing heterocycles are often studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . This aspect is particularly relevant given the increasing prevalence of conditions like Alzheimer's and Parkinson's disease.
Enzyme Inhibition
Many compounds in this class function as enzyme inhibitors, targeting specific pathways involved in disease processes. For example, certain derivatives have been shown to inhibit kinases that play crucial roles in cell signaling pathways related to cancer and inflammation . The complex structure of the compound may allow it to interact with multiple targets, enhancing its therapeutic efficacy.
DNA Interaction
The ability of similar compounds to intercalate DNA suggests that this compound might also engage in such interactions, potentially leading to apoptosis in cancer cells. The presence of methoxy groups and other substituents can enhance binding affinity and specificity towards DNA or RNA targets .
Case Study 1: Anticancer Activity
A study published in 2022 demonstrated that triazole-containing hybrids exhibited potent anticancer activity by inducing apoptosis in various cancer cell lines. The mechanisms involved included disruption of mitochondrial function and activation of caspase pathways . This aligns with the expected behavior of the compound under consideration.
Case Study 2: Antimicrobial Efficacy
Research on thiazole derivatives has shown promising results against resistant bacterial strains. A specific study indicated that a thiazole-based compound reduced bacterial viability by over 70% at sub-micromolar concentrations. This suggests that modifications similar to those present in the target compound could yield significant antimicrobial agents .
Mechanism of Action
Monomethyl auristatin D hydrochloride exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, it disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the tubulin heterodimers, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
The compound’s structural motifs (e.g., pyrrolidine, thiazole, and branched alkyl chains) are shared with several bioactive molecules. For example:
- Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) based on Tanimoto coefficient analysis. Both share amide and aromatic moieties critical for HDAC8 binding. Structural alignment of the target compound with aglaithioduline could reveal overlapping pharmacophores.
- Pyrazole derivatives (): Compounds like 7j–7n feature halogenated aromatic rings and amide linkages. While their core differs (pyrazole vs. pyrrolidine), the shared emphasis on hydrophobic substituents and hydrogen-bonding groups suggests comparable strategies for optimizing pharmacokinetics.
Pharmacokinetic and Bioactivity Trends
- Nitroimidazole analogs (): Substitutions on aromatic rings (e.g., nitro groups) enhance antimycobacterial activity. The target compound’s thiazole and phenyl groups may similarly influence bioavailability and target engagement.
- Quaternary ammonium compounds (): Similar CMC values (critical micelle concentration) for BAC-C12 analogs highlight the role of alkyl chain length and charge distribution in solubility—a consideration for the target compound’s branched aliphatic regions.
Methodological Considerations for Similarity Assessment
- Tanimoto vs. Dice coefficients (): Fingerprint-based methods (e.g., MACCS, Morgan) are critical for quantifying similarity. The target compound’s large size and multiple functional groups may reduce Tanimoto scores compared to smaller analogs, necessitating complementary metrics like shape-based alignment .
- Activity cliffs (): Structural analogs with minor modifications (e.g., methoxy vs. methyl groups) may exhibit drastic activity differences, emphasizing the need for iterative virtual screening .
Table 1: Hypothetical Similarity Metrics for the Target Compound vs. Analogs
Key Challenges in Comparative Analysis
- Size and Complexity : The compound’s large molecular weight (>800 Da) and multiple stereocenters complicate direct comparisons with smaller drug-like molecules .
- Lack of Experimental Data : Absence of spectral or bioactivity data for the compound limits validation of computational predictions. For example, NMR comparisons (as in ) would clarify conformational stability.
- Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., methoxy positioning) could drastically alter binding affinity, as seen in kinase inhibitors ().
Biological Activity
The compound N-[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride is a complex synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The structure includes several functional groups that may contribute to its pharmacological properties. A detailed structural analysis can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole ring | Known for antimicrobial and anticancer properties |
| Methoxy groups | Potentially enhance lipophilicity and bioavailability |
| Pyrrolidine ring | Involved in various receptor interactions |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The thiazole moiety has been shown to exhibit significant antitumor and antimicrobial effects. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Anticancer Activity
Research indicates that derivatives containing thiazole structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have demonstrated IC50 values below that of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) studies reveal that modifications in the thiazole ring significantly affect the anticancer potency.
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Antitumor Activity : A study evaluated the anticancer efficacy of a series of thiazole-containing compounds against human cancer cell lines (e.g., A431 and Jurkat). The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity significantly compared to control drugs .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of thiazole derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The derivatives exhibited promising antibacterial effects, suggesting potential therapeutic applications in infectious diseases .
- Neuroprotective Effects : Some thiazole-based compounds have shown neuroprotective properties in models of neurodegeneration. These studies suggest that the compound may also influence pathways involved in oxidative stress and inflammation .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of thiazole derivatives:
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured?
The synthesis involves sequential steps such as dissolution in polar solvents (e.g., methanol), controlled reflux (60–80°C, 12–24 hours), acid/base-mediated extraction, and chromatographic purification (n-hexane:ethyl acetate gradients). Purity is validated via HPLC retention time consistency, IR spectroscopy for functional group confirmation, and melting point analysis. Stereochemical purity is assessed using chiral HPLC with enantiomeric excess (ee) values .
Q. How is the compound’s stability evaluated under varying storage conditions?
Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC monitoring. Degradation products are identified via LC-MS, and pH-dependent stability is assessed in buffered solutions (pH 3–9) to simulate physiological conditions .
Q. What analytical techniques are used for structural elucidation?
Key methods include:
- IR spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
- HPLC : Quantifies purity and monitors degradation.
- Optical rotation : Determines enantiomeric composition (e.g., [α]D²⁵ = ± values).
- Elemental analysis : Validates C, H, N content against theoretical molecular formulas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
A factorial experimental design is employed, varying parameters such as precursor concentration (0.1–0.5 M), reaction temperature (25–80°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions, while in situ NMR monitors intermediate formation. Statistical tools like Design of Experiments (DoE) minimize trial runs .
Q. How are data contradictions resolved between analytical methods (e.g., HPLC vs. chiral NMR)?
Discrepancies may arise from residual solvents or stereochemical anomalies. Cross-validation includes:
Q. What role do non-covalent interactions play in the compound’s supramolecular assembly?
Non-covalent interactions (hydrogen bonding, π-π stacking) are studied via:
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculates transition-state energies for key reactions (e.g., amide bond formation). Molecular docking (AutoDock Vina) predicts binding modes with receptors, while QSAR models correlate substituent effects (e.g., methoxy groups) with activity .
Q. What strategies address challenges in chiral resolution during synthesis?
Chiral resolution employs:
- Kinetic resolution : Using lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers.
- Diastereomeric salt formation : Reacting with tartaric acid derivatives.
- Dynamic kinetic resolution (DKR) : Combining racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis .
Methodological Notes
- Stereochemical analysis : Use polarimetric detection coupled with chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) .
- Degradation studies : Employ forced degradation (e.g., 0.1 M HCl/NaOH, 3% H₂O₂) to identify hydrolytically labile sites .
- Computational validation : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
